Sulphate heptahydrate
Description
Properties
CAS No. |
642485-72-1 |
|---|---|
Molecular Formula |
H16O11S |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
sulfuric acid;heptahydrate |
InChI |
InChI=1S/H2O4S.7H2O/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);7*1H2 |
InChI Key |
RVUXIPACAZKWHU-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Synthesis Methodologies and Crystallization Science of Sulphate Heptahydrates
Controlled Synthesis Routes for High-Purity Sulphate Heptahydrates
The synthesis of high-purity sulphate heptahydrates can be achieved through several controlled methodologies, each with its own advantages depending on the starting materials and desired product specifications.
Precipitation and Recrystallization Techniques
Precipitation and recrystallization are common purification methods that leverage the differential solubility of the sulphate salt and impurities at various temperatures.
A typical recrystallization process for magnesium sulphate heptahydrate involves the following steps:
Solution Preparation: Dissolving the impure magnesium sulphate in water to create a saturated solution.
Evaporation and Concentration: The solution is heated to evaporate a portion of the solvent, thereby increasing the concentration of the magnesium sulphate.
Cooling and Crystallization: The concentrated solution is then cooled, which reduces the solubility of the magnesium sulphate and leads to the precipitation of crystals. This stage is often carried out in a crystallizer at a controlled temperature, for instance, between 25°C and 30°C.
Separation and Drying: The crystallized magnesium sulphate is separated from the remaining solution (mother liquor) using a centrifuge. The resulting wet crystals are then dried to remove residual moisture.
For zinc this compound, a laboratory-scale synthesis and recrystallization can be performed by reacting zinc carbonate with dilute sulfuric acid. rsc.org The resulting solution is filtered to remove any unreacted solid, concentrated by evaporation, and then allowed to cool for crystals to form. rsc.org
Reaction-Based Synthesis from Precursors
Direct chemical reaction of precursors is a widely used method for synthesizing sulphate heptahydrates. The choice of precursors is dictated by reactivity, cost, and purity requirements.
Zinc this compound: Pharmaceutical-grade zinc this compound can be produced by reacting high-purity zinc oxide with sulfuric acid. scribd.com The general reaction is: ZnO + H₂SO₄ + 6H₂O → ZnSO₄·7H₂O scribd.com
A laboratory procedure involves the careful addition of zinc carbonate to 1.0 mol dm⁻³ sulfuric acid, followed by filtration, concentration, and crystallization. rsc.org
Magnesium this compound: A common industrial method involves the reaction of magnesium oxide with sulfuric acid. The process parameters are controlled to ensure complete reaction and to obtain the desired crystal form. chemicalbook.com Key steps include:
Neutralization reaction with sulfuric acid and magnesium oxide-containing powder, controlling the pH to around 5. chemicalbook.com
Maintaining the solution at 80°C before filtration. chemicalbook.com
Cooling the filtrate in a crystallizer with the addition of seed crystals to control crystallization. chemicalbook.com
Centrifugation and drying of the crystals at 50-55°C. chemicalbook.com
Cobalt this compound: This compound can be synthesized by reacting cobalt carbonate or cobalt oxide with sulfuric acid. google.com The reaction with cobalt carbonate is as follows: CoCO₃ + H₂SO₄ + 6H₂O → CoSO₄·7H₂O + CO₂
The process typically involves dissolving the cobalt precursor in sulfuric acid at an elevated temperature (90-110°C), followed by purification steps to remove impurities like iron before evaporation and crystallization. google.com
The following table summarizes the reaction-based synthesis of various sulphate heptahydrates:
| This compound | Precursors | Reaction Conditions | Key Process Steps |
|---|---|---|---|
| Zinc this compound | Zinc Carbonate and Sulfuric Acid | Reaction with 1.0 mol dm⁻³ H₂SO₄ | Addition of solid to acid, filtration, evaporation, cooling, and crystallization rsc.org |
| Magnesium this compound | Magnesium Oxide and Sulfuric Acid | pH control at ~5, Temperature at 80°C | Neutralization, filtration, seeded cooling crystallization, centrifugation, and drying chemicalbook.com |
| Cobalt this compound | Cobalt Carbonate and Sulfuric Acid | Temperature at 90-110°C | Dissolution, purification, evaporation, and crystallization google.com |
Utilization of Industrial Byproducts and Waste Streams
The synthesis of sulphate heptahydrates from industrial byproducts and waste streams is an economically and environmentally beneficial approach. This practice not only provides a valuable product but also mitigates the challenges of waste disposal.
Ferrous this compound: Steel pickling liquor, a waste product from the steel industry, is a significant source for the production of ferrous this compound. The process involves the crystallization of ferrous sulphate from the acidic solution. The yield of ferrous this compound is influenced by the concentration of ferrous sulphate and sulfuric acid in the liquor, as well as the temperature. ekb.eg One study demonstrated that a yield of 94.2% could be achieved from a liquor containing 135 g/L of FeSO₄ and 10 g/L of H₂SO₄ at 25°C by adding tertiary butyl alcohol as a precipitating agent. ekb.eg Another approach involves using steel mill scale, a solid waste from the metallurgical industry, as a precursor. This process can yield a product with a purity of up to 99.83% and a process yield exceeding 70%. researchgate.net
Zinc this compound: Filter cake from the zinc hydrometallurgy process, which is enriched in calcium and magnesium, can be used as a raw material for producing zinc this compound. Optimal process parameters for acid leaching and crystallization have been determined to achieve a product with a ZnSO₄·7H₂O content of 98.6% and a zinc recovery efficiency of 97.5%. nih.gov
The following table presents data on the synthesis of sulphate heptahydrates from industrial byproducts:
| This compound | Industrial Byproduct/Waste Stream | Process Highlights | Reported Yield/Purity |
|---|---|---|---|
| Ferrous this compound | Spent Steel Pickling Liquor | Crystallization induced by the addition of tertiary butyl alcohol. ekb.eg | Up to 94.2% yield ekb.eg |
| Ferrous this compound | Steel Mill Scale | Sulfuric acid leaching, ethanol (B145695) filtration, and crystallization. researchgate.net | >70% yield, 99.83% purity researchgate.net |
| Zinc this compound | Filter cake from zinc hydrometallurgy | Optimized acid leaching and crystallization parameters. nih.gov | 97.5% zinc recovery, 98.6% ZnSO₄·7H₂O content nih.gov |
Fundamental Crystallization Processes
The formation of solid crystals from a solution is governed by two fundamental processes: nucleation and crystal growth. The kinetics and mechanisms of these processes determine the final properties of the crystalline product.
Nucleation Kinetics and Mechanisms
Nucleation is the initial step in crystallization, where molecules in a supersaturated solution begin to form stable clusters or nuclei. The rate of nucleation is a critical parameter that influences the number and size of the crystals formed.
For zinc this compound, studies have been conducted to determine key nucleation parameters based on the classical theory of homogeneous nucleation. These parameters include the interfacial tension, the radius of the critical nucleus (r), and the free energy of formation of the critical nucleus (ΔG). scispace.com
The following table shows the experimentally determined nucleation parameters for zinc this compound at different supersaturation ratios:
| Supersaturation Ratio | Interfacial Tension (mJ/m²) | Critical Nucleus Radius (r) (nm) | Critical Free Energy of Formation (ΔG) (kJ/mol) |
|---|---|---|---|
| 1.1 | 1.7049 | 1.985 | 2.8125 |
| 1.2 | 2.5182 | 1.5327 | 2.4769 |
| 1.4 | 3.5368 | 1.1665 | 2.0149 |
Data sourced from Kanagadurai et al. (2009) scispace.com
For magnesium this compound, the presence of impurities such as KCl, KNO₃, urea, and thiourea (B124793) has been shown to affect the nucleation parameters, generally leading to an increase in these values with increasing impurity concentration. researchgate.net
Crystal Growth Dynamics and Morphology Evolution
Following nucleation, the stable nuclei grow into larger crystals. The rate of crystal growth and the final morphology of the crystals are influenced by several factors, including supersaturation, temperature, pH, and the presence of impurities or additives.
Magnesium this compound: The morphology of magnesium this compound crystals is significantly affected by the level of supersaturation. At higher supersaturation levels, the crystal morphology tends to be more acicular (needle-like). iwaponline.com This is attributed to the fact that with increasing supersaturation, the nucleation rate increases faster than the growth rate, leading to the formation of smaller, simpler crystal forms. iwaponline.com Under certain conditions, such as during eutectic freezing crystallization from industrial streams, magnesium this compound crystals have been observed to be rather needle-like with an average size of 275 μm. chemicalbook.com
Ferrous this compound: The morphology of ferrous this compound can be controlled through the crystallization process. For instance, a cooling crystallization technique has been used to produce spherical crystals with an average diameter of 729 ± 165 μm. nih.gov This spherical morphology can be advantageous for subsequent processing steps like coating. nih.gov
Sodium this compound: The growth of sodium this compound from a bulk solution has been found to be controlled by interface attachment kinetics, with the growth rate showing a linear dependence on the supersaturation of the solution. tue.nl
The following table summarizes the influence of various factors on the crystal morphology of sulphate heptahydrates:
| This compound | Factor | Effect on Morphology |
|---|---|---|
| Magnesium this compound | Increased Supersaturation | Tends to form acicular (needle-like) crystals iwaponline.com |
| Ferrous this compound | Cooling Crystallization | Can produce spherical crystals nih.gov |
| Sodium this compound | Supersaturation | Linearly dependent growth rate tue.nl |
Structural and Spectroscopic Characterization of Sulphate Heptahydrates
Advanced Crystallographic Analysis
Crystallographic techniques provide precise information about the atomic arrangement within a crystal lattice. For sulphate heptahydrates, these methods are indispensable for determining the coordination environment of the metal cation, the geometry of the sulphate ion, and the role of the water molecules in the crystal structure.
Single crystal X-ray diffraction (SC-XRD) stands as a powerful tool for the unambiguous determination of crystal structures. In the case of the highly metastable sodium sulphate heptahydrate (Na₂SO₄·7H₂O), in situ SC-XRD was instrumental in its first structural characterization. core.ac.uk This analysis revealed that each sodium cation is octahedrally coordinated to water molecules. core.ac.uk One of these water molecules exhibits disorder, leading to a slight distortion of the octahedral geometry. core.ac.uk The hydrated sodium cations are interconnected through hydrogen bonds, forming a three-dimensional network. core.ac.uk This structural arrangement is notably different from the one-dimensional chains of bonded cations found in the more stable decahydrate (B1171855) form, mirabilite. core.ac.uk
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Key Findings |
| Sodium this compound (Na₂SO₄·7H₂O) | Tetragonal | I4₁/a | 7.1668 | 7.1668 | 22.2120 | Octahedral coordination of Na⁺ with H₂O; 3D hydrogen-bonded network. core.ac.ukrsc.org |
Powder X-ray diffraction (PXRD) is a versatile technique for identifying crystalline phases and determining their lattice parameters. For magnesium this compound (MgSO₄·7H₂O), PXRD studies have confirmed its orthorhombic crystal system with the space group P2₁2₁2₁. sphinxsai.comresearchgate.net Similarly, zinc this compound (ZnSO₄·7H₂O) has been identified as having an orthorhombic crystal structure. chemicalbook.combanglajol.infoscispace.com The lattice parameters for these compounds, as determined from PXRD data, are summarized in the table below. The metastable sodium this compound has also been characterized by synchrotron energy-dispersive X-ray powder diffraction, which confirmed a tetragonal unit cell. rsc.orged.ac.ukresearchgate.net
| Compound | Crystal System | a (Å) | b (Å) | c (Å) | Reference |
| Magnesium this compound (MgSO₄·7H₂O) | Orthorhombic | 11.689 | 12.101 | 6.747 | researchgate.net |
| Zinc this compound (ZnSO₄·7H₂O) | Orthorhombic | 9.9810 | 7.2500 | 24.2800 | scispace.com |
| Sodium this compound (Na₂SO₄·7H₂O) | Tetragonal | 7.1668 | 7.1668 | 22.2120 | rsc.org |
Neutron diffraction offers a unique advantage in determining the positions of hydrogen atoms, which is crucial for understanding the hydrogen bonding network and the structure of the hydration shell in hydrated crystals. A refinement of the crystal structure of magnesium this compound (epsomite) using neutron diffraction provided detailed insights into its hydrogen bonding. rsc.orgresearchgate.netsemanticscholar.org The study revealed that all 14 crystallographically independent hydrogen atoms are involved in hydrogen bonds, with O-H···O bond distances ranging from 2.692 Å to 2.982 Å. rsc.orgresearchgate.net A particularly interesting finding was that one water molecule, W(7), is not directly coordinated to the magnesium ion but is held in the lattice through relatively weaker and non-linear hydrogen bonds. rsc.orgresearchgate.net This highlights the complexity of the hydration structure in these compounds.
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are highly sensitive to the chemical environment and bonding within a crystal, providing valuable information on the state of the sulphate ion and the water molecules of hydration.
FTIR spectroscopy is widely used to identify the functional groups present in a compound. In sulphate heptahydrates, the FTIR spectra are dominated by the vibrational modes of the sulphate (SO₄²⁻) ion and the water (H₂O) molecules. For magnesium this compound, characteristic peaks for the sulphate group are observed around 983 cm⁻¹, 1066 cm⁻¹, and 1144 cm⁻¹, corresponding to different stretching vibrations of the S-O bonds. researchgate.net The presence of structural water is confirmed by a bending vibration around 1630 cm⁻¹ and a broad stretching band in the region of 3000-3500 cm⁻¹. researchgate.net Similarly, the FTIR spectrum of zinc this compound shows a broad band around 3100 cm⁻¹ due to O-H stretching and a peak at 1657 cm⁻¹ for H-O-H deformation. researchgate.net The stretching vibrations of the sulphate groups in zinc this compound are observed at 1100, 983, and 612 cm⁻¹. researchgate.net
| Compound | Sulphate (SO₄²⁻) Vibrational Modes (cm⁻¹) | Water (H₂O) Vibrational Modes (cm⁻¹) | Reference |
| Magnesium this compound (MgSO₄·7H₂O) | 983, 1066, 1144 (stretching) | 1630 (bending), 3000-3500 (stretching) | researchgate.net |
| Zinc this compound (ZnSO₄·7H₂O) | 612, 983, 1100 (stretching) | 1657 (bending), 3100 (stretching) | researchgate.net |
Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of non-polar bonds. The Raman spectrum of ferrous this compound (FeSO₄·7H₂O) exhibits complex, overlapping bands for the water molecules, with four distinct vibrational bands resolved between 3200 and 3500 cm⁻¹. usra.edu The sulphate (SO₄²⁻) vibrational modes are also clearly identifiable. usra.edu In studies of the sulphate mineral aluminite, Al₂(SO₄)(OH)₄·7H₂O, Raman spectroscopy identified multiple symmetric stretching modes for the sulphate ion, indicating crystallographically different sulphate sites. scispace.com The observation of multiple bands for the ν₂ and ν₄ bending modes suggests a reduction in the symmetry of the sulphate anion from tetrahedral (Td) to a lower symmetry, likely due to its coordination within the crystal lattice. scispace.comufop.br
| Compound | Sulphate (SO₄²⁻) Raman Modes (cm⁻¹) | Water (H₂O) Raman Modes (cm⁻¹) | Key Observations | Reference |
| Ferrous this compound (FeSO₄·7H₂O) | ν₁ mode clearly visible | 4 resolved bands between 3200-3500 | Complex overlapping bands for water vibrations. usra.edu | usra.edu |
| Aluminite (Al₂(SO₄)(OH)₄·7H₂O) | Multiple symmetric stretching modes; Multiple ν₂, ν₄ bending modes | Broad stretching bands around 3439 | Reduction in sulphate symmetry from Td. scispace.com | scispace.com |
Spectroscopic Investigations of Electronic Transitions and Optical Properties
Spectroscopic techniques are pivotal in elucidating the electronic structure and optical characteristics of this compound compounds. These methods provide insights into how these materials interact with electromagnetic radiation, which is fundamental to their potential applications in optical devices.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for characterizing the optical transparency and identifying the electronic transitions in this compound crystals. The transmission of light through the crystal over a range of wavelengths reveals the material's suitability for optical applications.
Studies on various metal this compound single crystals, such as magnesium this compound (MgSO₄·7H₂O) and zinc this compound (ZnSO₄·7H₂O), consistently show that these materials are highly transparent in the entire visible region of the electromagnetic spectrum. semanticscholar.orge-journals.inresearchgate.net This high transparency is a desirable characteristic for materials intended for use in optical components. The absorption of ultraviolet radiation at specific wavelengths provides information about the electronic band structure of the material. The point at which the material begins to absorb strongly is known as the lower cutoff wavelength, which corresponds to the optical band gap of the crystal.
For instance, research on pure magnesium this compound (MSHH) has determined its lower cutoff wavelength to be around 217.31 nm. e-journals.in The introduction of dopants into the crystal lattice can alter these optical properties. Doping MSHH with small amounts of cadmium (Cd²⁺) or mercury (Hg²⁺) shifts the cutoff wavelength to slightly higher values, 220.80 nm and 221.68 nm, respectively. e-journals.in Doping with the amino acid histidine results in a more significant shift to 245.19 nm. e-journals.in These shifts indicate that the dopants modify the electronic structure of the host crystal. Similarly, zinc this compound crystals exhibit no significant absorption in the range of 340 nm to 1100 nm, confirming their transparency in the visible and near-infrared regions. researchgate.net
The wide optical transmission window observed in these crystals suggests their potential as candidates for various optical applications. e-journals.in Theoretical studies based on Density Functional Theory (DFT) have also been employed to predict the energy band gaps of sulphate heptahydrates. For hydrated magnesium sulfates, large energy band gaps of approximately 5.5 eV have been calculated, while hydrated nickel sulfates show calculated band gaps of about 5.1 eV. researchgate.net
| Compound | Dopant (Concentration) | Lower Cutoff Wavelength (nm) |
|---|---|---|
| Magnesium this compound | Pure | 217.31 |
| Magnesium this compound | Cadmium (0.005 M) | 220.80 |
| Magnesium this compound | Mercury (0.005 M) | 221.68 |
| Magnesium this compound | Histidine (0.005 M) | 245.19 |
| Zinc this compound | Pure | ~340 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to investigate the structural and dynamic properties of sulphate heptahydrates in both solution and the solid state. It provides detailed information on the molecular environment, hydration behavior, and the dynamics of crystallization.
Hydration Behavior and Water Diffusion in Solutions
NMR spectroscopy is particularly sensitive to the state of water molecules, making it an ideal tool for studying the hydration and dehydration processes of this compound compounds. researchgate.net During the dehydration of Magnesium this compound (MgSO₄·7H₂O) induced by heating, NMR experiments have successfully distinguished between different water phases. tue.nl These studies show the formation of "pore water," which is essentially an aqueous solution of MgSO₄, as the crystal lattice breaks down. researchgate.nettue.nl This pore water was observed only during the first dehydration cycle, indicating changes in the material's structure upon subsequent cycles. researchgate.net
Furthermore, NMR measurements have been used to determine the diffusion coefficient of this pore water. The water diffusion coefficient in this state was found to be approximately 10 times lower than that of bulk water, providing quantitative insight into the mobility of water molecules during the dehydration process. tue.nl By monitoring the NMR signal intensity as a function of temperature, researchers can track the transformation of lattice water into pore water and its subsequent evaporation. researchgate.net
These investigations are crucial for understanding the stability of hydrated salts and the mechanisms of water transport within them, which is vital for applications such as thermal energy storage. tue.nl
| System | Water Phase | Diffusion Coefficient Relationship |
|---|---|---|
| Dehydrating MgSO₄·7H₂O | Pore Water | ~10 times lower than bulk water |
In-situ Observation of Crystallization Processes
A significant application of NMR spectroscopy is the in-situ monitoring of crystallization from solution. nih.gov This technique allows for the direct observation of changes in solute concentration in real-time, providing a unique window into the nucleation and growth of crystals. doi.orgresearchgate.net
Numerous studies have utilized NMR to investigate the crystallization of sodium sulphate (Na₂SO₄), revealing the formation of a metastable heptahydrate phase (Na₂SO₄·7H₂O). doi.orgillinois.edustrath.ac.uk These experiments, often conducted on solutions within porous materials, track the sodium concentration as the temperature is lowered or as the sample undergoes drying. researchgate.netporousmedia.nl As the solution cools or water evaporates, its concentration increases beyond the saturation point, leading to a state of supersaturation. porousmedia.nltue.nl
NMR measurements show that before the stable decahydrate (mirabilite) forms, the metastable heptahydrate phase crystallizes first. porousmedia.nlresearchgate.net This is observed as a sudden drop in the measured sodium concentration in the solution, corresponding to the formation of solid Na₂SO₄·7H₂O. porousmedia.nl The persistence of this metastable phase can be monitored; it has been observed to transform into the more stable mirabilite phase only upon further cooling, for example, to below 0°C. porousmedia.nlresearchgate.net By combining NMR with other techniques like X-ray diffraction (XRD), researchers have unequivocally confirmed the formation of the heptahydrate phase as an intermediate in the crystallization process. porousmedia.nl These findings have been crucial in revising the understanding of salt weathering in building materials, where the formation of this previously overlooked metastable phase plays a critical role. strath.ac.ukresearchgate.net
Solution Chemistry and Hydration Phenomena of Sulphate Heptahydrates
Solvation Dynamics and Hydration Shell Formation
Upon dissolution, water molecules arrange themselves around the ions in distinct layers known as hydration shells or spheres. This arrangement is primarily driven by electrostatic interactions between the charged ions and the polar water molecules. For the cation, the electronegative oxygen atom of the water molecule is attracted to the positive charge, while for the sulphate anion, the partially positive hydrogen atoms orient towards the negative charge.
The first hydration shell is the most structured and tightly bound layer of water molecules directly in contact with the ion. The number of water molecules in this primary shell, known as the hydration number, is influenced by the size and charge of the ion. Molecular dynamics simulations and experimental techniques like NMR and compressibility measurements help determine these numbers. For many divalent metal cations commonly found in sulphate heptahydrates, the first hydration shell is well-defined. For instance, the aquo complex [M(H₂O)₆]²⁺ (where M is a divalent metal) is a common species in aqueous solutions of these salts, indicating an octahedral arrangement of six water molecules around the cation atomistry.com.
The structure of the hydration shell can be further elucidated using radial distribution functions (RDFs), which describe the probability of finding a particle at a certain distance from a central reference particle wpmucdn.com. For aqueous sulphate solutions, RDFs typically show a sharp first peak corresponding to the first hydration shell, followed by a more diffuse second peak representing the less ordered second solvation shell. For example, in a sodium sulphate solution, the first coordination shell around a sodium ion is very well structured researchgate.net. The water distribution around the sulphate anion also shows distinct coordination shells researchgate.net.
Table 1: Representative Hydration Shell Characteristics for Divalent Cations in Sulphate Solutions
| Cation | Ionic Radius (Å) | Typical First Shell Hydration Number | Cation-Oxygen Distance in First Shell (Å) |
|---|---|---|---|
| Mg²⁺ | 0.72 | 6 | ~2.1 |
| Fe²⁺ | 0.78 | 6 | ~2.13 |
| Zn²⁺ | 0.74 | 6 | ~2.1 |
| Ni²⁺ | 0.69 | 6 | ~2.05 |
Note: The values presented are typical and can vary slightly depending on the experimental or computational method used.
Ion-Solvent and Ion-Ion Interactions in Aqueous Solutions
The interactions within the solution can be categorized into ion-solvent and ion-ion interactions. Ion-solvent interactions are dominated by the forces leading to the formation of hydration shells. The strength of these interactions depends on the charge density of the ions. Smaller, more highly charged ions will have stronger interactions with the surrounding water molecules. This strong interaction can lead to a phenomenon known as "structure making," where the ions promote a more ordered arrangement of water molecules that extends beyond the first hydration shell. Conversely, larger ions with a lower charge density may disrupt the existing hydrogen-bonding network of water, an effect termed "structure breaking."
Ion-ion interactions become increasingly significant at higher concentrations. The electrostatic attraction between the cation and the sulphate anion can lead to the formation of ion pairs. Several types of ion pairs can exist in solution:
Contact Ion Pairs (CIPs): The cation and anion are in direct contact, with no intervening water molecules.
Solvent-Shared Ion Pairs (SSIPs): The cation and anion are separated by a single layer of water molecules.
Solvent-Separated Ion Pairs (2SIPs): The cation and anion are separated by more than one layer of water molecules.
Recent studies on divalent metal sulphates, such as magnesium sulphate, suggest that contact ion pairs are virtually absent, with solvent-shared ion pairs being the predominant form of association acs.org. The formation of these ion pairs is influenced by the polarization of the water molecules in the hydration shell. The strong electric field of a small divalent cation polarizes the surrounding water molecules, making them more difficult to displace by the anion, thus suppressing the formation of contact ion pairs acs.org.
Rheological Properties of Concentrated Sulphate Heptahydrate Solutions
Rheology is the study of the flow of matter, and for concentrated this compound solutions, the key rheological property is viscosity. The viscosity of these solutions is a function of concentration, temperature, and pressure. As the concentration of the dissolved salt increases, the viscosity generally increases. This is due to the increased volume occupied by the hydrated ions and the greater resistance to flow caused by the enhanced ion-ion and ion-solvent interactions.
At very high concentrations, the movement of hydrated ions can be significantly hindered, leading to a sharp increase in viscosity. For example, a higher concentration of zinc this compound in an electrolyte solution increases the viscosity to an extent that the diffusion of Zn²⁺ ions becomes slow iosrjournals.org. The relationship between concentration and viscosity is complex and can be influenced by the structure-making or structure-breaking nature of the ions.
The viscosity of electrolyte solutions can often be described by the Jones-Dole equation, particularly at lower concentrations. However, for concentrated solutions, more complex models are required. Experimental data for magnesium sulphate and zinc sulphate solutions show a clear trend of increasing viscosity with concentration.
Table 2: Viscosity of Aqueous Magnesium Sulphate (MgSO₄) Solutions at 298 K (25 °C)
| Molality (mol/kg) | Viscosity (mPa·s) |
|---|---|
| 0.085 | 1.08 |
| 0.255 | 1.25 |
| 0.437 | 1.45 |
| 0.722 | 1.78 |
| 0.923 | 2.05 |
| 1.824 | 3.65 |
| 2.291 | 4.90 |
| 2.623 | 6.05 |
Data derived from experimental measurements. tandfonline.com
Table 3: Viscosity of Aqueous Zinc Sulphate (ZnSO₄) Solutions at 303.15 K (30 °C)
| Molarity (mol/dm³) | Viscosity (mPa·s) |
|---|---|
| 0.1 | 1.09 |
| 0.2 | 1.18 |
| 0.4 | 1.38 |
| 0.6 | 1.62 |
| 0.8 | 1.89 |
| 1.0 | 2.20 |
Data derived from experimental measurements. researchgate.net
Thermodynamics of Dissolution and Crystallization from Solution
Dissolution: The enthalpy of dissolution, also known as the heat of solution, can be either endothermic (heat is absorbed) or exothermic (heat is released). This value is the net result of two competing processes:
Lattice Enthalpy (Endothermic): The energy required to break apart the ionic crystal lattice.
Hydration Enthalpy (Exothermic): The energy released when the gaseous ions are hydrated by water molecules.
For many sulphate heptahydrates, the dissolution process is endothermic, meaning the solution cools down as the salt dissolves. For example, dissolving zinc this compound in water is an endothermic process.
Crystallization: Crystallization from a supersaturated solution is the reverse of dissolution and is typically an exothermic process. The enthalpy of crystallization is equal in magnitude but opposite in sign to the enthalpy of dissolution under the same conditions. The formation of the ordered crystal structure from the disordered state of ions in solution leads to a decrease in entropy.
The thermodynamics of these processes are crucial for industrial applications such as fractional crystallization for purification. The solubility of sulphate heptahydrates is temperature-dependent, a direct consequence of the thermodynamics of dissolution. For substances with an endothermic heat of solution, solubility generally increases with temperature.
Table 4: Standard Thermodynamic Properties for Selected Sulphate Heptahydrates at 298.15 K (25 °C)
| Compound | Molar Mass ( g/mol ) | Standard Molar Enthalpy of Formation, ΔfH⁰ (kJ/mol) | Standard Molar Gibbs Free Energy of Formation, ΔfG⁰ (kJ/mol) | Standard Molar Entropy, S⁰ (J/mol·K) | Molar Heat Capacity, Cp (J/mol·K) |
|---|---|---|---|---|---|
| Magnesium this compound | 246.47 | -3384 | -2868 | 393 | 372 |
| Zinc this compound | 287.54 | -3078.5 | -2563.9 | 388.7 | 381.4 |
Data sourced from chemical databases. chemister.ruchemister.ru
Thermal Decomposition and Dehydration Mechanisms of Sulphate Heptahydrates
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal decomposition of hydrated salts. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, indicating exothermic or endothermic transitions.
For ferrous sulphate heptahydrate (FeSO₄·7H₂O), thermal analysis in an air atmosphere reveals a multi-step decomposition process. The decomposition is not a simple loss of water but is also accompanied by oxidation. akjournals.com The process is influenced by experimental parameters like particle size and the amount of the sample. akjournals.com In an inert nitrogen atmosphere, the dehydration of iron this compound begins at room temperature, leading to the formation of iron sulphate tetrahydrate (FeSO₄·4H₂O). mdpi.com Further heating to around 150°C results in the formation of ferrous sulphate monohydrate (FeSO₄·H₂O), and the anhydrous form is obtained above 225°C. mdpi.com
In the case of magnesium this compound (MgSO₄·7H₂O), TGA-DSC experiments show that the dehydration proceeds in discrete steps. The initial dehydration reaction, involving the loss of one water molecule, occurs at temperatures below 50°C. tno.nl
A typical TGA thermogram for the decomposition of ferrous this compound shows four distinct steps of thermal degradation. researchgate.net The initial three steps correspond to the sequential loss of water molecules to form the tetrahydrate, monohydrate, and finally the anhydrous salt. researchgate.net
The following interactive table summarizes the typical temperature ranges for the initial dehydration steps of selected sulphate heptahydrates based on TGA and DTA studies.
| Compound | Dehydration Step | Temperature Range (°C) | Atmosphere |
| Ferrous this compound | FeSO₄·7H₂O → FeSO₄·4H₂O | Room Temperature - 100 | Nitrogen |
| Ferrous this compound | FeSO₄·4H₂O → FeSO₄·H₂O | 85 - 149 | Not Specified |
| Ferrous this compound | FeSO₄·H₂O → FeSO₄ | 247 - 342 | Not Specified |
| Magnesium this compound | MgSO₄·7H₂O → MgSO₄·6H₂O | < 50 | Not Specified |
Stepwise Dehydration Pathways and Intermediate Hydrate (B1144303) Formation
For ferrous this compound, the dehydration in an inert atmosphere follows the pathway: FeSO₄·7H₂O → FeSO₄·4H₂O → FeSO₄·H₂O → FeSO₄. mdpi.com The initial loss of three water molecules to form the tetrahydrate is a common first step. mdpi.comresearchgate.net The subsequent dehydration to the monohydrate involves the removal of another three water molecules. researchgate.net In an oxidizing atmosphere, the process is more complex, with the formation of oxidation products like Fe(OH)SO₄ and Fe₂O(SO₄)₂ alongside the dehydration products. akjournals.com
Magnesium this compound also exhibits stepwise dehydration. The initial step is the formation of magnesium sulphate hexahydrate (MgSO₄·6H₂O). tno.nl Further heating leads to lower hydrates and eventually the anhydrous salt. Under certain conditions, particularly rapid dehydration, amorphous phases can form. tno.nlusra.edu
The dehydration pathways can be summarized as follows:
Ferrous this compound (inert atmosphere): FeSO₄·7H₂O → FeSO₄·4H₂O + 3H₂O FeSO₄·4H₂O → FeSO₄·H₂O + 3H₂O FeSO₄·H₂O → FeSO₄ + H₂O
Magnesium this compound: MgSO₄·7H₂O → MgSO₄·6H₂O + H₂O Further dehydration leads to lower hydrates and amorphous phases.
Kinetics and Mechanisms of Water Removal from Hydrate Structures
The kinetics of dehydration are influenced by factors such as temperature, heating rate, and water vapor pressure. The mechanism of water removal involves the breaking of bonds between the water molecules and the cation, as well as the hydrogen bonds within the crystal lattice.
The decomposition of anhydrous ferrous sulphate into ferric oxide has been studied under isothermal conditions, with an apparent activation energy of approximately 250 kJ/mol, indicating a strong temperature dependence on the decomposition rate. mdpi.com The oxidation-decomposition of ferrous this compound is described as a diffusion-controlled process. akjournals.com
For magnesium this compound, the heating rate has a significant effect on the dehydration process. tue.nl At higher heating rates, the removal of water can be delayed, potentially leading to the melting of the hydrate. tno.nl The interpretation of dehydration experiments can be strongly affected by sudden changes in relative humidity. tue.nl
Amorphous Product Formation during Dehydration
During the dehydration of some sulphate heptahydrates, particularly under rapid heating conditions, an amorphous or non-crystalline phase can be formed. This occurs when the rate of water removal is faster than the rate at which the crystal structure can rearrange into a new, stable crystalline hydrate or the anhydrous form.
In the case of magnesium this compound, XRD analysis has shown that upon heating, after the initial conversion to the hexahydrate, a broad, featureless pattern emerges between 80°C and 276°C, which is indicative of an amorphous state. tno.nl Amorphous magnesium sulphates can also be formed by the fast dehydration of epsomite (MgSO₄·7H₂O). usra.edu This amorphous phase can hold a certain amount of water before recrystallizing into a stable hydrate or the anhydrous form upon further heating or rehydration.
The formation of an amorphous intermediate can have implications for the subsequent rehydration process, which is relevant for applications such as thermal energy storage.
Advanced Applications and Materials Science Contributions of Sulphate Heptahydrates
Role in Construction Materials Science
In the realm of construction, sulphate heptahydrates of various metals, including iron, magnesium, and zinc, are utilized as admixtures in cement-based materials to modify their properties, enhance performance, and address specific environmental and structural challenges.
Interaction with Cementitious Systems
Sulphate heptahydrates interact with cementitious systems through several chemical pathways, influencing the hydration process and the final characteristics of the hardened material.
Ferrous Sulphate Heptahydrate (FeSO₄·7H₂O): A primary application of ferrous this compound in the cement industry is as a reducing agent. It is instrumental in converting hexavalent chromium (Cr(VI)), a toxic and regulated compound often present in cement raw materials, into the less harmful and less soluble trivalent chromium (Cr(III)) valudor.combrightfinechem.comcobalt-nickel.netataman-chemicals.com. This chemical reduction mitigates the environmental and health risks associated with water-soluble chromates in cement valudor.combrightfinechem.com. Ferrous this compound can be added during the clinker grinding process, where it may convert to the monohydrate form, and it is also noted to have a retarding effect on concrete setting times valudor.comcobalt-nickel.net.
Magnesium this compound (MgSO₄·7H₂O): This compound is a key ingredient in the formulation of specialized cements, such as basic magnesium sulphate cement, which is produced by reacting magnesium oxide with a magnesium sulphate solution wit-stone.comvaamanchemicals.net. These cements exhibit good binding properties wit-stone.com. In conventional Portland cement systems, magnesium this compound influences the hydration kinetics. Moderate amounts can accelerate early hydration, which is beneficial for low-temperature construction, while also acting as a dispersing agent to improve the workability and fluidity of the cement paste rqsulfates.com. However, excessive amounts can delay setting rqsulfates.com.
Zinc this compound (ZnSO₄·7H₂O): Primarily known for its role as a retarder in concrete, zinc this compound slows down the setting time synthetikaeu.comsmolecule.com. This property is useful for adjusting the workability of concrete, especially in combination with organic retarders synthetikaeu.com. It can also reduce the bleeding of lean concrete mixes without adversely affecting the development of early strength synthetikaeu.comsmolecule.com.
The following table summarizes the primary interactions of these sulphate heptahydrates with cementitious systems.
| This compound | Chemical Formula | Primary Interaction with Cementitious Systems |
| Ferrous this compound | FeSO₄·7H₂O | Acts as a reducing agent for hexavalent chromium (Cr(VI)) and has a retarding effect. |
| Magnesium this compound | MgSO₄·7H₂O | Component of specialized magnesia cements; modifies hydration kinetics and improves workability in Portland cement. |
| Zinc this compound | ZnSO₄·7H₂O | Functions as a setting retarder and reduces bleeding in concrete mixes. |
Influence on Material Microstructure and Performance
The introduction of sulphate ions into a cement system affects the reaction of the calcium aluminate phases. A controlled reaction is necessary to prevent flash setting, but an excess of sulphate can be detrimental. When sulphate ions are present in excess, they can lead to "sulphate attack," a process that compromises the durability of concrete. This involves the formation of expansive secondary ettringite and gypsum within the concrete's pores wikipedia.orgstargrace-magnesite.com. The growth of these crystals exerts significant internal pressure, leading to micro-cracking, expansion, loss of bond between aggregate and paste, and a general deterioration of the concrete's mechanical properties wikipedia.orgstargrace-magnesite.com.
Ferrous this compound: While effective for chromium reduction, its addition must be controlled. The particle size of the dry heptahydrate can influence its dissolution and effectiveness; incomplete dissolution can lead to aesthetic issues like rust stains on the concrete surface lohmann-minerals.com.
Magnesium this compound: In Portland cement, its influence on the microstructure involves the potential formation of secondary sulphate minerals, which can affect long-term stability rqsulfates.com. In basic magnesium sulphate cements, it contributes to a unique microstructure that, while having good binding ability, often suffers from poor water resistance, limiting its applications wit-stone.comvaamanchemicals.net.
Zinc this compound: As a retarder, it modifies the formation of early hydration products, influencing the pore structure development. Its use is typically in small, controlled quantities to manage setting time without compromising long-term strength.
The table below outlines the principal effects of these compounds on the microstructure and performance of cement-based materials.
| This compound | Influence on Microstructure | Impact on Performance |
| Ferrous this compound | Can influence hydration products due to retarding effect. | Reduces Cr(VI) toxicity; improper dispersion can cause surface staining. |
| Magnesium this compound | Alters hydration kinetics; can lead to formation of secondary sulphate minerals. | Can accelerate early strength gain; excess may reduce long-term durability. Improves workability. |
| Zinc this compound | Modifies early hydration product formation and pore structure development. | Delays setting time, allowing for longer workability; reduces bleeding. |
Industrial Process Engineering and Chemical Manufacturing
Beyond construction, sulphate heptahydrates are foundational materials in various industrial processes, serving as precursors for synthesis, components in electrochemical applications, and agents for environmental remediation.
Use as Precursors in Inorganic Synthesis
Sulphate heptahydrates are valuable starting materials for the synthesis of a wide range of other inorganic compounds due to their good solubility and reactivity.
Ferrous this compound: It serves as a common and cost-effective precursor for the production of iron compounds, including red, yellow, and black iron oxide pigments venatorcorp.comresearchgate.net. It is also used to synthesize other iron salts unikeyterra.com.
Zinc this compound: This compound is a key precursor in the manufacturing of the pigment lithopone (B576373) (a mixture of barium sulphate and zinc sulphide) wikipedia.org. It is also used to produce zinc oxide and other zinc-based chemicals nih.govklarchem.comnih.gov.
Magnesium this compound: It can be used as a precursor for synthesizing adsorbents for wastewater treatment and in the production of magnesium hydroxide (B78521) and magnesium oxide sigmaaldrich.compatsnap.com.
Cobalt this compound: It is widely used in the preparation of cobalt pigments for ceramics and glass and is a precursor for the manufacture of other cobalt salts cobalt-nickel.netataman-chemicals.comwikipedia.org. It also serves as a precursor in the production of cathode materials for some lithium-ion batteries smolecule.com.
Nickel this compound: This salt is a raw material for producing other nickel salts like nickel carbonate and nickel hydroxide, and is used in the preparation of nickel-based catalysts cobalt-nickel.net.
Application in Electroplating Processes
In electroplating, sulphate heptahydrates of various metals are dissolved to form an electrolyte bath, providing the metal ions that are deposited onto a substrate.
Zinc this compound: It is widely used as the electrolyte in zinc electroplating (galvanizing) synthetikaeu.comwikipedia.orgjzjcschem.com. The sulphate-based process is noted for its high current efficiency, approaching 100%, and rapid deposition rate jzjcschem.com.
Ferrous this compound: Serves as a source of ferrous ions in iron electroplating baths lohmann-minerals.comnih.gov.
Nickel this compound: It is a primary source of Ni²⁺ ions and is a key component in nickel electroplating baths, used to provide durable and corrosion-resistant coatings cobalt-nickel.netcymitquimica.comchemimpex.comatamanchemicals.com.
Cobalt this compound: This compound is used in electroplating baths to deposit a layer of cobalt onto metal surfaces cobalt-nickel.netataman-chemicals.comwikipedia.orgchemkits.eu.
Role as Coagulants and Flocculants in Industrial Wastewater Treatment
Sulphate heptahydrates are effective chemicals for water purification, where they function as coagulants and flocculants to remove impurities.
Ferrous this compound: It is extensively used as a coagulant and flocculant in the treatment of municipal and industrial wastewater valudor.comvenatorcorp.comunikeyterra.comnbinno.com. It neutralizes the charge of suspended particles, causing them to clump together (flocculate) and settle out, thus clarifying the water valudor.com. This process is effective for removing suspended solids, turbidity, and color from effluents, such as those from the textile dyeing industry nbinno.comnih.govresearchgate.net. It is also used to precipitate phosphates, helping to prevent the eutrophication of water bodies valudor.comrqsulfates.comvenatorcorp.comunikeyterra.com.
Magnesium this compound: While not a primary coagulant, it can act as a coagulant aid, enhancing the performance of other flocculants . In some applications, such as treating printing and dyeing wastewater, it is used to precipitate and decolorize the effluent by forming magnesium hydroxide, which adsorbs anionic dyes stargrace-magnesite.com. It can also be used to precipitate and remove heavy metals wit-stone.com.
Zinc this compound: This compound also finds use in water treatment processes due to its coagulant properties, aiding in the removal of suspended solids klarchem.comconnectionchemical.comgetwsu.comamericanelements.com.
The following table provides an overview of the industrial applications of these sulphate heptahydrates.
| This compound | Precursor For | Electroplating Use | Wastewater Treatment Role |
| Ferrous this compound | Iron oxides, other iron salts | Iron Plating | Primary Coagulant/Flocculant, Phosphate Removal |
| Zinc this compound | Lithopone, zinc oxide, other zinc salts | Zinc Plating | Coagulant |
| Magnesium this compound | Adsorbents, magnesium hydroxide | N/A | Coagulant Aid, Heavy Metal Precipitation |
| Cobalt this compound | Cobalt pigments, other cobalt salts | Cobalt Plating | N/A |
| Nickel this compound | Nickel catalysts, other nickel salts | Nickel Plating | N/A |
Applications in Textile Processing and Dyeing
Several sulphate heptahydrates are integral to the textile industry, serving various functions from dyeing to finishing. Notably, zinc this compound, ferrous this compound, and magnesium this compound each have distinct roles.
Mordanting and Dye Fixation: A primary application of these compounds is as mordants, which are substances that set dyes on fabrics.
Ferrous this compound (Iron Mordant): This compound is frequently used with natural dyes to affix colors to protein fibers like wool and silk, as well as cellulose (B213188) fibers such as cotton and linen. It chemically bonds with the fiber, creating attachment points for the dye, which enhances the light and wash fastness of the colors. Ferrous sulphate typically alters the final color, a process known as "saddening," which deepens and darkens shades. For instance, it can shift yellows toward orange and reds to brown.
Magnesium this compound (Epsom Salt): It aids in dye fixation, contributing to enhanced colorfastness and textile quality. It acts as an electrolyte in the dye bath, reducing the solubility of dyes in water and encouraging them to bond more effectively with the textile fibers. This leads to more even color distribution and brighter, longer-lasting colors.
Other Textile Applications:
Viscose Rayon Production: Zinc this compound is a crucial component in the manufacturing of viscose rayon, where it acts as a coagulant in the spinning bath.
Weighting and Finishing: Magnesium this compound is used as a weighting agent in textile finishing to give fabrics, particularly lightweight ones, a more desirable feel, weight, and drape.
Leather and Skin Preservation: Both zinc this compound and ferrous this compound are used as preservatives for leather and skins.
The following table summarizes the primary roles of these sulphate heptahydrates in textile processing:
| Compound Name | Primary Role(s) in Textile Industry |
| Ferrous this compound | Mordant, Color Changer ("Saddening") |
| Zinc this compound | Mordant, Coagulant (Viscose Rayon Production), Preservative |
| Magnesium this compound | Dye Fixation (Electrolyte), Weighting Agent |
Energy Storage Systems Based on Phase Change Materials
Sulphate heptahydrates are a notable class of inorganic salt hydrates investigated for their potential in thermal energy storage (TES) systems. They function as phase change materials (PCMs), which absorb and release significant amounts of thermal energy—known as latent heat—when they undergo a phase transition, such as melting and solidifying. This characteristic makes them suitable for applications like solar heat storage and temperature regulation in buildings, due to their high thermal storage densities and cost-effectiveness.
Latent Heat Storage Capabilities
The efficacy of a PCM is largely determined by its latent heat storage capacity. Salt hydrates, including various sulphate heptahydrates, are recognized for their high volumetric storage density and relatively high thermal conductivity compared to organic PCMs. Magnesium this compound, for example, is considered a promising material for compact seasonal heat storage.
The table below outlines the thermal properties of select sulphate heptahydrates relevant to their use as PCMs.
| Compound Name | Phase Transition Temperature (°C) | Latent Heat of Fusion (J/g) |
| Magnesium this compound | ~48-52 | ~178-187 |
| Zinc this compound | ~39 | ~193 |
| Sodium Sulphate Decahydrate (B1171855) | ~32 | ~254 |
Note: The values presented are approximate and can vary based on experimental conditions and material purity. Sodium sulphate decahydrate is included for comparison as a well-known salt hydrate (B1144303) PCM.
Thermodynamics and Kinetics of Phase Transitions for Thermal Energy Accumulation
The thermodynamics of sulphate heptahydrates in TES applications revolve around the absorption of heat during melting (an endothermic process) and its release during crystallization (an exothermic process). The temperature at which these phases coexist in equilibrium is the phase transition temperature.
However, the practical application of salt hydrate PCMs is hindered by two primary challenges:
Supercooling: This phenomenon occurs when the material cools below its freezing point without solidifying. Supercooling is a significant issue for many salt hydrates, as it delays the release of stored latent heat. The rate of nucleation for salt hydrates is often low, necessitating significant undercooling to initiate crystallization. To mitigate this, nucleating agents with a crystal structure similar to the PCM are often added to promote crystallization closer to the true freezing point.
Phase Segregation: Many salt hydrates exhibit incongruent melting, where they separate into a saturated aqueous phase and a different, lower hydrate or anhydrous salt. Due to density differences, this solid phase can settle at the bottom of the container. This phase separation can lead to an irreversible loss of latent heat capacity over repeated thermal cycles. Thickening and gelling agents are sometimes added to suspend the solid phase and prevent segregation.
The kinetics of the phase transition are also critical for performance. The rates of nucleation and crystal growth determine how quickly the stored thermal energy can be released. Slow kinetics can limit the power output of the thermal energy storage system. Research focuses on understanding and controlling these kinetic and thermodynamic factors to ensure the long-term stability and reliable performance of this compound-based PCMs.### 6.4. Catalytic Applications and Material Synthesis
Sulphate heptahydrates serve as important precursors and components in the synthesis of various catalytic materials. Their utility stems from being a reliable and often cost-effective source of metal ions and sulphate groups, which can be incorporated into or used to modify the final catalyst structure.
Catalytic Applications and Material Synthesis
Role in Catalyst Preparation or as Catalyst Components
Sulphate heptahydrates are frequently employed as starting materials for the synthesis of metal oxide and mixed-metal oxide catalysts. The thermal decomposition of these hydrated salts under controlled conditions yields the desired metal oxide with specific properties.
Ferrous this compound: This compound is a precursor for preparing iron compounds and iron-based catalysts. For example, it can be thermally decomposed to produce iron oxides (e.g., α-Fe₂O₃), which are used as catalysts in various industrial processes. It also acts as a reducing agent in many chemical reactions, a property valuable in catalyst-involved processes.
Zinc this compound: Used as a precursor to produce zinc compounds. For instance, high-purity zinc oxide, a versatile catalyst and catalyst support, can be synthesized from the reaction of sulfuric acid with zinc carbonate, which yields zinc sulphate that is then processed.
Cobalt this compound: This compound is a precursor for preparing other cobalt salts and pigments. It also serves as a catalyst in several chemical reactions.
Furthermore, the sulphate group itself is crucial in creating a class of materials known as sulphated metal oxides . These materials exhibit strong acidic properties and are considered solid superacids. They are effective catalysts for reactions like isomerization and alkylation. Sulphate heptahydrates can be used in the preparation of these catalysts by impregnating a metal hydroxide or oxide precursor with a sulphate-containing solution derived from the salt, followed by calcination. This process generates highly acidic catalytic sites on the material's surface.
The table below summarizes the role of specific sulphate heptahydrates as catalyst precursors.
| This compound Precursor | Resulting Catalytic Material/Component | Example Application Area |
| Ferrous this compound | Iron Oxides, Iron-based catalysts | Chemical Synthesis, Petroleum Refining |
| Zinc this compound | Zinc Compounds (e.g., Zinc Oxide) | Synthesis of chemical products |
| Cobalt this compound | Cobalt Salts, Cobalt-based catalysts | Various chemical reactions |
Environmental Geochemistry and Geological Significance of Sulphate Heptahydrates
Natural Occurrence and Formation in Geological Contexts
The presence of sulphate heptahydrate minerals in the geological record is indicative of specific environmental conditions, particularly those involving water and high solute concentrations.
Sulphate heptahydrates are commonly found in evaporite deposits, which are accumulations of water-soluble minerals that precipitate from a body of water as it evaporates. These environments are typically found in arid or semi-arid climates where the rate of evaporation exceeds the rate of water input.
Nonmarine evaporite deposits, formed in standing bodies of water like lakes, are particularly known for containing minerals such as epsomite. alexstrekeisen.itwikipedia.org The mineral composition of these deposits is influenced by the chemical elements leached from the surrounding terrain. publications.gc.ca For instance, brines rich in magnesium sulphate, often resulting from the weathering of basic igneous rocks, can lead to the precipitation of epsomite. publications.gc.ca The sequence of mineral precipitation in these settings is governed by the progressive concentration of solutes, with minerals like gypsum, epsomite, and melanterite crystallizing as the water evaporates. researchgate.net
Sulphate heptahydrates are intrinsically linked to brine systems, which are bodies of water with high concentrations of dissolved salts. The formation of these minerals occurs when the brine becomes supersaturated with respect to a particular sulphate salt, leading to its crystallization.
In addition to evaporative settings, sulphate minerals can also form in hydrothermal veins as gangue minerals. wikipedia.org Melanterite, a hydrated iron sulfate, is often formed from the decomposition of iron sulfide minerals like pyrite, a process initiated by the interaction with surface waters. topgeo.comnationalgemlab.inmineralexpert.orgmindat.org This secondary mineral is commonly found as a post-mining formation on the walls of mines, where it can form efflorescences, encrustations, and stalactites. topgeo.commineralexpert.orgmindat.org Its stability is highly dependent on humidity and it readily dissolves in water. topgeo.commineralexpert.org
Geochemical Cycling and Fate in Aquatic and Terrestrial Systems
Sulphate is a central component of the sulfur cycle, and its various mineral forms, including heptahydrates, are key to its mobility and fate in the environment. wikipedia.orgtandfonline.com The sulfur cycle involves the transformation of sulfur through different oxidation states, which plays a crucial role in both geological and biological processes. wikipedia.org
In terrestrial systems, sulphate in soils can exist as water-soluble salts, be adsorbed by soil colloids, or form insoluble compounds. tandfonline.comosti.govtandfonline.com Soluble sulphate minerals, often formed from acid rock drainage, can store and release potentially toxic metals, with their solubility being a key factor in their environmental impact. minsocam.org The concentration of soluble sulphates in surface soils can fluctuate seasonally due to factors like the mineralization of organic sulfur, leaching, and uptake by plants. tandfonline.comosti.govtandfonline.com The mobility and availability of sulphate to plants and microorganisms make it a focal point of the sulfur cycle in the biosphere. tandfonline.com
The geochemical cycling of sulfur is also a significant process on other planetary bodies, such as Mars. researchgate.netcabidigitallibrary.org The widespread presence of sulfate minerals on the Martian surface provides a record of past aqueous processes and suggests that the sulfur cycle has strongly influenced the planet's geosystems. researchgate.netcabidigitallibrary.org
Role in Material Degradation Processes (Salt Weathering)
Sulphate heptahydrates are significant agents of physical weathering, a process known as salt weathering. kwaad.netresearchgate.netearthknow.com This form of mechanical weathering involves no chemical alteration of the rock but is driven by the physical forces exerted by salt crystals growing within the pores of materials. kwaad.net This phenomenon is a major concern for the durability of building materials and the preservation of cultural heritage. getty.eduresearchgate.net
When a salt solution within the pores of a material like stone or concrete becomes supersaturated, crystals begin to precipitate. The growth of these crystals exerts pressure on the walls of the pores. kwaad.netearthknow.com If this crystallization pressure exceeds the tensile strength of the material, it can lead to damage and disintegration. kwaad.netucm.es
The magnitude of the crystallization pressure is directly related to the degree of supersaturation of the solution. culturalheritage.org Research has shown that sodium sulfate, which can form a metastable heptahydrate phase, is one of the most damaging salts. ugr.es The formation of this metastable heptahydrate and its subsequent transition to the more stable decahydrate (B1171855) (mirabilite) can generate significant supersaturation and high crystallization pressures. ugr.es Experimental studies have estimated the crystallization pressures for various sulphate hydrates, highlighting their potential for causing damage. researchgate.nettue.nlacs.org For example, the crystallization of mirabilite has been associated with pressure values fluctuating between 0 and 12.57 MPa. acs.org
| Sulphate Hydrate (B1144303) | Pore Size (nm) | Estimated Crystallization Pressure (MPa) | Reference |
|---|---|---|---|
| Sodium Sulfate Heptahydrate (Na₂SO₄·7H₂O) | Not Specified | ~9 | researchgate.netstrath.ac.uk |
| Mirabilite (Na₂SO₄·10H₂O) | Not Specified | ~19 | researchgate.netstrath.ac.uk |
| Mirabilite (Na₂SO₄·10H₂O) | Not Specified | 0 - 12.57 | acs.org |
| Sodium Carbonate (in Na₂CO₃ solution) | 7 | 13 | tue.nl |
| Sodium Carbonate (in Na₂CO₃ solution) | 10 | 9 | tue.nl |
The repeated cycles of crystallization and dissolution of sulphate heptahydrates within the pores of stone can lead to significant deterioration. jst.go.jp This process is a primary cause of weathering in stone and masonry of historic structures. getty.eduresearchgate.net
Magnesium sulfate, which forms epsomite, has been linked to the decay of stone in both field observations and laboratory experiments. getty.edu The expansion of stone contaminated with magnesium sulfate salts occurs during the drying and precipitation of the salts. getty.edu The hydration of lower hydrates of magnesium sulfate is a through-solution crystallization process that generates stress and can lead to the deformation and fracturing of the stone. getty.edu
Similarly, sodium sulfate is well-known for its damaging effects on porous building materials. researchgate.netstrath.ac.ukresearchgate.net The crystallization of its various hydrated forms, including the heptahydrate, within concrete pores can lead to scaling and degradation of the concrete surface. researchgate.netjst.go.jp The damage is often concentrated just below the surface, leading to a type of weathering known as contour scaling. researchgate.net The use of crystallization promoters is being explored as a potential method to suppress the damage associated with these phase transitions by encouraging nucleation at lower supersaturations, thereby reducing the crystallization pressure. ugr.es
| Mineral Name | Chemical Formula | Common Geological Occurrence | Significance |
|---|---|---|---|
| Epsomite | MgSO₄·7H₂O | Nonmarine evaporite deposits, brines from weathered igneous rocks. alexstrekeisen.itpublications.gc.camcgill.ca | Indicator of magnesium-rich brine environments. Contributes to salt weathering of materials. getty.edu |
| Melanterite | FeSO₄·7H₂O | Oxidation zones of iron sulfide deposits, post-mining efflorescence. topgeo.commineralexpert.orgmindat.orgusgs.govwikipedia.org | Indicator of oxidizing sulfide environments. A secondary mineral in geochemical cycling. |
Computational and Theoretical Studies of Sulphate Heptahydrate Systems
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and the nature of chemical bonding in sulphate heptahydrate crystals. These calculations provide a detailed understanding of the interactions between the metal cation, the sulphate anion, and the water molecules of hydration.
In studies of related hydrated double sulphate salts, DFT has been used to calculate stability and electronic properties. researchgate.net For instance, in Tutton's salts, which have a similar structure, the tetrahedral sulphate ion (SO₄²⁻) is linked to the hydrated metal cation octahedra—[M(H₂O)₆]²⁺—through a network of hydrogen bonds. researchgate.net These O-H···O hydrogen bonds exist between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the sulphate anion. researchgate.net
Quantum chemical calculations can determine key electronic properties such as the band structure, density of states, and charge distribution. These calculations reveal the covalent and ionic character of the bonds within the crystal lattice. For example, analysis of charge transfer can indicate the strength of the hydrogen bonds, which are crucial for the stability of the heptahydrate structure. researchgate.net Vibrational frequencies calculated via DFT can be compared with experimental Raman and FTIR spectra to validate the computational model and accurately assign vibrational modes to specific molecular motions within the crystal. researchgate.net
Table 1: Representative Bond Lengths in a Hydrated Sulphate System
| Bond Type | Typical Bond Length (Å) |
| M-O (Water) | 2.0 - 2.2 |
| S-O (Sulphate) | 1.4 - 1.5 |
| O-H (Water) | 0.9 - 1.0 |
| O···H (H-Bond) | 1.6 - 1.9 |
Note: The data in this table is illustrative and represents typical ranges for such bonds in hydrated sulphate crystals.
Molecular Dynamics Simulations of Hydration and Interfacial Phenomena
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For sulphate heptahydrates, MD simulations provide critical insights into the dynamics of water molecules and ions, the structure of hydration shells, and the behavior at interfaces.
Simulations of sulphate ions in aqueous solutions help in understanding the fundamental hydration process. These studies have shown that the sulphate anion is strongly hydrated, with a well-defined first hydration shell. researchgate.net The number of water molecules in this first shell, known as the coordination number, can be determined from the simulations, though values can vary between simulations and experimental results. researchgate.net MD simulations have also revealed different types of hydrogen bonding between the sulphate ion and surrounding water molecules, including classical, bifurcated, and trifurcated hydrogen bonds. researchgate.net
At interfaces, such as between a crystal surface and a solution, MD simulations can model the transport of ions and water molecules. For example, simulations have been used to investigate the transport of sulphate and chloride ions in the nanopores of materials like calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gel. jst.go.jp These simulations show how the surface chemistry and hydrophilicity of the material influence the mobility of ions and water within the pores. jst.go.jp This is crucial for understanding processes like ion ingress in cementitious materials or the initial stages of crystal growth and dissolution.
Table 2: Key Parameters from MD Simulations of Sulphate Ion Hydration
| Parameter | Typical Value/Observation |
| First Hydration Shell Coordination Number | ~13-14 (from some simulations), ~7 (from some experiments) researchgate.net |
| S-O(water) distance (First Hydration Shell) | ~3.70 Å |
| O(sulphate)-O(water) distance (First Shell) | ~3.05 Å |
| Hydrogen Bond Types | Classical, Bifurcated, Trifurcated researchgate.net |
Crystal Structure Prediction and Polymorphism Modeling
Computational methods are increasingly used to predict the crystal structure of materials and explore their potential polymorphic forms. For sulphate heptahydrates, these techniques can help understand the observed crystal habits and the conditions under which different crystal forms might appear.
The crystal structure of many sulphate heptahydrates, such as ferrous this compound (FeSO₄·7H₂O), is well-established experimentally as monoclinic. nih.govresearchgate.net Computational models can reproduce these known structures, validating the force fields and methods used. The models show the coordination of the iron ion by six water molecules to form an octahedral [Fe(H₂O)₆]²⁺ complex, with the seventh water molecule residing in the crystal lattice. The structure is stabilized by an extensive network of hydrogen bonds connecting the sulphate anions, the coordinated water molecules, and the interstitial water molecule. researchgate.net
Modeling frameworks implemented in process modeling software can be used to simulate the crystallization process itself. ul.ieresearchgate.net By incorporating kinetics for nucleation, growth, agglomeration, and breakage, these models can predict the evolution of the crystal size distribution over time under specific process conditions like cooling rates and initial supersaturation. researchgate.net This predictive capability is vital for controlling the properties of the final crystalline product in industrial applications.
Thermodynamic Modeling of Phase Equilibria and Transition Temperatures
Thermodynamic modeling is essential for describing the phase behavior of this compound systems, including their solubility in various solutions and the temperatures at which they transform into other hydrated forms or the anhydrous salt.
For the ferrous sulphate-water system, thermodynamic models based on the Pitzer activity coefficient approach have been developed to describe its behavior over a wide range of temperatures and concentrations. researchgate.net These models can accurately predict the solubility of ferrous this compound and its transition to ferrous sulphate monohydrate (FeSO₄·H₂O). researchgate.net The transition temperature for FeSO₄·7H₂O to FeSO₄·H₂O is predicted to be around 56.5 °C. researchgate.net
Furthermore, these models can be extended to more complex multi-component systems. For instance, the phase equilibrium of the FeSO₄–H₂SO₄–HCl–H₂O system has been modeled to understand how the presence of acids affects the solubility and phase transition of ferrous sulphate hydrates. acs.orgresearchgate.net The models successfully predict that the transition temperature from heptahydrate to monohydrate decreases as the concentration of sulphuric acid and hydrochloric acid increases. acs.orgresearchgate.net This is critical information for processes such as the recycling of spent pickle liquor in the steel industry. researchgate.net
Table 3: Predicted Phase Transition Temperatures for Ferrous this compound
| System | Transition | Predicted Transition Temperature | Reference |
| H₂O–FeSO₄ | FeSO₄·7H₂O(s) → FeSO₄·H₂O(s) | 56.5 °C | researchgate.net |
| FeSO₄–H₂SO₄–HCl–H₂O | FeSO₄·7H₂O(s) → FeSO₄·H₂O(s) | Decreases with increasing acid concentration | acs.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What are the standardized methods for synthesizing high-purity iron(II) sulphate heptahydrate (FeSO₄·7H₂O) in laboratory settings?
- Methodological Answer : Synthesis typically involves controlled crystallization from aqueous solutions. Dissolve iron(II) sulphate in deionized water under inert gas (e.g., nitrogen) to prevent oxidation to Fe³⁺. Crystallize at 20–25°C, followed by vacuum filtration and drying at 40°C to retain structural water . Purity is validated via titrimetric assays (e.g., potassium permanganate titration for Fe²⁺ content) as per pharmacopeial standards .
Q. How can researchers characterize the crystalline structure and hydration stability of sulphate heptahydrates?
- Methodological Answer : Use X-ray diffraction (XRD) to confirm crystalline phase integrity. Thermogravimetric analysis (TGA) quantifies hydration stability by measuring mass loss during controlled heating (e.g., 25–300°C at 10°C/min). For FeSO₄·7H₂O, TGA reveals three distinct dehydration stages: loss of six H₂O molecules at 65–115°C, followed by the seventh at 150°C, and eventual decomposition to FeSO₄ and Fe₂O₃ at higher temperatures .
Q. What analytical techniques are recommended for quantifying trace impurities (e.g., heavy metals) in magnesium this compound (MgSO₄·7H₂O)?
- Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) offers sensitivity for detecting metals like Co, Ni, or As at ppm levels. For sulfate heptahydrates used in pharmaceuticals, comply with USP/BP limits (e.g., <10 ppm for arsenic) via colorimetric assays or atomic absorption spectroscopy (AAS) .
Advanced Research Questions
Q. How do conflicting thermal decomposition pathways reported for FeSO₄·7H₂O in literature impact experimental design?
- Methodological Answer : Discrepancies arise from varying atmospheric conditions (e.g., air vs. inert gas). In air, FeSO₄·7H₂O decomposes to FeOHSO₄ at 300°C, whereas under nitrogen, it forms FeSO₄ directly . To resolve contradictions, replicate studies under controlled atmospheres and validate intermediates via Fourier-transform infrared spectroscopy (FTIR) for sulfate group vibrations (e.g., 1100 cm⁻¹ band) .
Q. What strategies optimize the reproducibility of hygroscopic sulphate heptahydrates in long-term stability studies?
- Methodological Answer : Store samples in desiccators with silica gel or P₂O₅ to minimize moisture uptake. For FeSO₄·7H₂O, monitor redox stability using cyclic voltammetry to detect Fe²⁺→Fe³⁺ oxidation. Pre-treat glassware with HNO₃ to eliminate trace metal contaminants that catalyze degradation .
Q. How can researchers reconcile discrepancies in elemental analysis data for cobalt this compound (CoSO₄·7H₂O)?
- Methodological Answer : Elemental percentages (e.g., Co: 20.96%, S: 11.41%) may vary due to hydration variability. Use Karl Fischer titration to measure exact H₂O content. Cross-validate via energy-dispersive X-ray spectroscopy (EDX) and compare results with theoretical stoichiometry .
Key Considerations for Researchers
- Controlled Atmosphere Studies : Always document O₂/CO₂ levels during thermal analysis to avoid skewed decomposition pathways .
- Assay Validation : Cross-check titration results with spectroscopic methods (e.g., UV-Vis for Fe²⁺ at 510 nm) to ensure accuracy .
- Impurity Profiling : Align impurity thresholds with regulatory standards (e.g., USP, BP) for pharmaceutical-grade sulphates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
